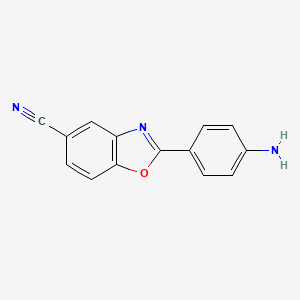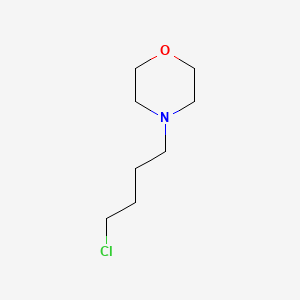
Ethyl 7-(4-bromobutoxy)chromane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane in the presence of anhydrous potassium carbonate and triethylamine . The reaction is carried out in a suitable solvent, such as dry acetone, under reflux conditions. The product is then purified through standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The chromene ring can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromene derivatives.
Oxidation: Formation of chromene-2,3-dione derivatives.
Reduction: Formation of 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-methanol.
Applications De Recherche Scientifique
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can facilitate binding to active sites, while the chromene core can interact with hydrophobic pockets. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Bromobutoxy)-2H-chromen-2-one: A closely related compound with similar synthetic routes and applications.
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril: Another compound with a similar structure, used as an intermediate in the synthesis of aripiprazole.
Uniqueness
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is unique due to its specific ester functional group, which can be further modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and drug development.
Propriétés
Formule moléculaire |
C16H21BrO4 |
|---|---|
Poids moléculaire |
357.24 g/mol |
Nom IUPAC |
ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C16H21BrO4/c1-2-19-16(18)14-8-6-12-5-7-13(11-15(12)21-14)20-10-4-3-9-17/h5,7,11,14H,2-4,6,8-10H2,1H3 |
Clé InChI |
PSNDHWSJUFHQFW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13885660.png)




![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)


![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)


